6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid

Catalog No.
S13527041
CAS No.
M.F
C8H3ClF4O2
M. Wt
242.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid

Product Name

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid

IUPAC Name

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Molecular Formula

C8H3ClF4O2

Molecular Weight

242.55 g/mol

InChI

InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15)

InChI Key

LUWFLIBVHSKCBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Cl

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C₈H₃ClF₄O₂ and a molecular weight of approximately 242.55 g/mol. It is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid framework. The compound is identified by its CAS number 1028306-70-8 and has notable physicochemical properties, including a melting point range of 96°C to 98°C .

The chemical reactivity of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can be attributed to its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.

These reactions are significant for synthesizing analogs and exploring its derivatives for potential applications.

The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available precursors such as chlorinated benzoic acids or fluorinated aromatic compounds.
  • Electrophilic Aromatic Substitution: The introduction of the chloro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions.
  • Carboxylation: The final step usually involves introducing the carboxylic acid functionality via carbonylation or hydrolysis of an ester intermediate.

These methods allow for the controlled synthesis of the compound while maintaining the integrity of the functional groups .

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: Its derivatives could be explored for use as herbicides or pesticides due to their potential biological activity.
  • Material Science: The compound's unique properties may lend themselves to applications in polymer chemistry or as additives in coatings.

Interaction studies involving 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid are essential for understanding its behavior in biological systems. These studies typically focus on:

  • Binding Affinities: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Metabolic Pathways: Investigating how it is metabolized in biological systems, which can provide insights into its pharmacokinetics.
  • Toxicological Assessments: Understanding potential toxic effects and safety profiles when used in various applications.

Such studies help elucidate the compound's viability for practical use .

Several compounds share structural similarities with 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. Here is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity ScoreUnique Features
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid129931-45-90.91Different substitution pattern affecting reactivity
4-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid159329-20-10.95Variations in position of substituents
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid1807265-66-20.91Potentially different biological activities
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid1431329-63-30.87Structural variations leading to distinct properties

These compounds illustrate the diversity within this class of chemicals and underscore the unique positioning of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid within fluorinated aromatic compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

241.9757697 g/mol

Monoisotopic Mass

241.9757697 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

Explore Compound Types